molecular formula C23H38O10S B611437 Tos-PEG6-CH2CO2tBu CAS No. 1949793-62-7

Tos-PEG6-CH2CO2tBu

Cat. No.: B611437
CAS No.: 1949793-62-7
M. Wt: 506.61
InChI Key: SURYEYDXOMEIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Tos-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance hydrophilicity.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings with improved properties

Future Directions

The future directions for Tos-PEG6-CH2CO2tBu could involve its use in various applications due to its unique properties. Its hydrophilic nature due to the PEG spacer could make it useful in drug delivery systems .

Biochemical Analysis

Biochemical Properties

Tos-PEG6-CH2CO2tBu plays a significant role in biochemical reactions, primarily due to its functional groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it useful in modifying biomolecules . The tert-butyl ester can be deprotected under acidic conditions, allowing for further functionalization. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify lysine residues on proteins, enhancing their solubility and stability.

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. Its ability to increase solubility and stability of modified proteins can impact cell signaling pathways, gene expression, and cellular metabolism . For example, when used to modify signaling proteins, it can alter their activity and localization, leading to changes in downstream signaling events. Additionally, its impact on gene expression can be observed through changes in the levels of specific mRNAs and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to form stable covalent bonds with nucleophilic groups on proteins and other biomolecules . This modification can lead to changes in the activity, stability, and localization of the target biomolecules. For instance, modifying a protein’s lysine residues can prevent ubiquitination, thereby affecting its degradation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions (-20°C), but its stability can be affected by exposure to light, heat, and moisture . Over time, degradation of the compound can lead to reduced efficacy in biochemical reactions. Long-term studies have shown that modified proteins retain their enhanced solubility and stability for extended periods, although gradual degradation can occur.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Therefore, careful dosage optimization is essential to minimize toxicity while achieving the desired biochemical modifications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the tert-butyl ester to release the active carboxyl group . This metabolic conversion is crucial for the compound’s activity in biochemical reactions. Additionally, the PEG spacer can influence the metabolic flux by altering the solubility and distribution of the modified biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, depending on the nature of the modified biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through the addition of targeting peptides. These modifications can enhance the compound’s activity and function within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYEYDXOMEIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.